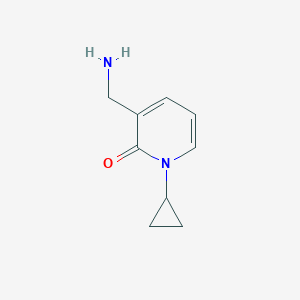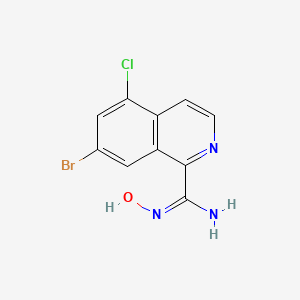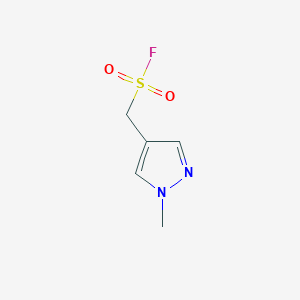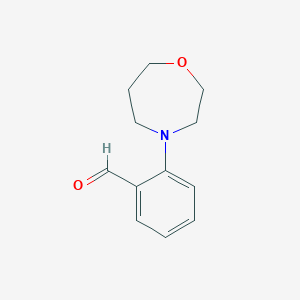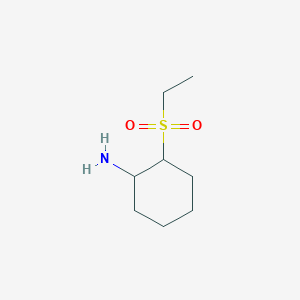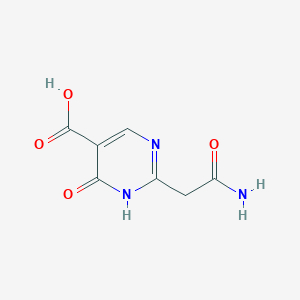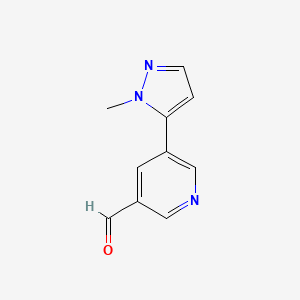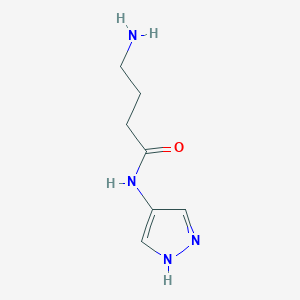![molecular formula C10H21N3O B13158417 1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13158417.png)
1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea involves several steps. The synthetic route typically starts with the preparation of the aminocyclobutyl intermediate, followed by its reaction with tert-butyl isocyanate to form the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea can be compared with other similar compounds, such as:
- 1-[(3-Aminocyclobutyl)methyl]-3-tert-butylcarbamate
- 1-[(3-Aminocyclobutyl)methyl]-3-tert-butylthiourea These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-[(3-aminocyclobutyl)methyl]-3-tert-butylurea |
InChI |
InChI=1S/C10H21N3O/c1-10(2,3)13-9(14)12-6-7-4-8(11)5-7/h7-8H,4-6,11H2,1-3H3,(H2,12,13,14) |
InChI Key |
DCDKLWUYCIXDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


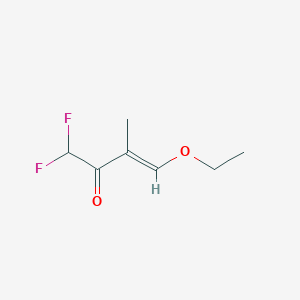
amine](/img/structure/B13158337.png)

